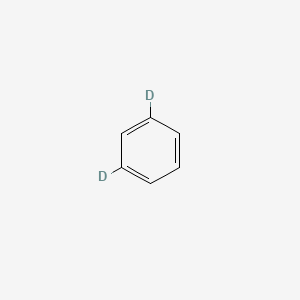

Benzene-1,3-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is particularly valuable in scientific research due to its unique isotopic properties, which make it useful in various analytical and spectroscopic techniques.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Benzene-1,3-D2 typically involves the deuteration of benzene. One common method is the catalytic exchange reaction where benzene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process .

化学反応の分析

Types of Reactions: Benzene-1,3-D2 undergoes various chemical reactions similar to benzene, including:

Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation and Reduction: this compound can be oxidized to form deuterated phenols or quinones.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Friedel-Crafts Reactions: Alkyl or acyl chlorides with AlCl3 as a catalyst.

Major Products: The major products formed from these reactions include deuterated nitrobenzenes, halobenzenes, and alkylated or acylated benzene derivatives .

科学的研究の応用

Benzene-1,3-D2 is widely used in scientific research due to its unique properties:

Organic Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.

Spectroscopy: Used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying molecular interactions and isotopic labeling.

Drug Development: Helps in the development of deuterated drugs with improved metabolic stability.

Catalysis: Employed in studying catalytic processes and reaction pathways.

作用機序

The mechanism of action of Benzene-1,3-D2 in chemical reactions involves the participation of its aromatic ring in electrophilic substitution reactions. The deuterium atoms can influence the reaction kinetics and regioselectivity due to the isotope effect. The molecular targets and pathways involved are similar to those of benzene, with the deuterium atoms providing additional insights into reaction mechanisms .

類似化合物との比較

- Benzene (C6H6)

- Toluene (Methylbenzene)

- Phenol (Hydroxybenzene)

- Aniline (Aminobenzene)

- Ethylbenzene

Comparison: Benzene-1,3-D2 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and spectroscopic studies. Compared to its non-deuterated counterparts, this compound offers enhanced stability and different reaction kinetics, making it a valuable tool in scientific research .

生物活性

Benzene-1,3-D2, a deuterated derivative of benzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in health and disease.

This compound is a stable isotopic variant of benzene where two hydrogen atoms are replaced by deuterium atoms. This substitution alters the compound's physical properties without significantly changing its chemical behavior. The synthesis of this compound typically involves the reaction of benzene with deuterated reagents under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that examine its effects on cellular processes, toxicity, and potential therapeutic applications. Key areas of focus include:

- Toxicity Studies : Research indicates that benzene exposure is associated with hematotoxicity and carcinogenic effects. This compound may exhibit similar toxicological profiles due to its structural similarity to benzene.

- Metabolism : The metabolism of benzene primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage. It is crucial to investigate whether the metabolic pathways differ for this compound compared to non-deuterated benzene.

Benzene and its derivatives can induce biological effects through several mechanisms:

- Oxidative Stress : Benzene metabolism generates reactive oxygen species (ROS), leading to oxidative damage in cells. This process is critical in understanding the compound's potential role in carcinogenesis.

- Genotoxicity : Studies have shown that benzene exposure can lead to DNA strand breaks and chromosomal aberrations. The genotoxic potential of this compound should be evaluated similarly.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzene derivatives:

- Hematotoxicity : A study on occupational exposure to benzene reported increased risks for acute myeloid leukemia (AML) and myelodysplastic syndromes among exposed individuals. The role of this compound in these conditions remains an area for further research .

- Metabolomics : Recent metabolomics studies have identified changes in metabolic profiles among individuals exposed to benzene. These findings suggest that deuterated compounds like this compound could serve as useful tracers in metabolic studies to delineate specific pathways involved in toxicity .

Table 1: Summary of Biological Activities Associated with Benzene Derivatives

Table 2: Synthesis Methods for this compound

特性

IUPAC Name |

1,3-dideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does deuterium substitution affect the ESR spectrum of the benzene anion?

A1: Replacing hydrogen with deuterium in a benzene anion removes the degeneracy observed in the ESR spectrum of the unsubstituted benzene anion. [] This effect is observed in Benzene-1,3-D2, where the presence of deuterium atoms at positions 1 and 3 disrupts the symmetry of the molecule. This lifting of degeneracy provides valuable information about the electronic structure and spin density distribution within the radical anion. []

Q2: What is the significance of studying the temperature dependence of the ESR spectrum in deuterated benzene anions?

A2: Observing how the hyperfine splitting patterns in the ESR spectra of deuterated benzene anions, like this compound, change with temperature offers insights into the dynamic behavior of these radical species. The research found that the temperature dependence of hyperfine splittings in this compound differs from that of the unsubstituted benzene anion. [] This difference highlights the influence of deuterium substitution on the vibrational modes and overall dynamics of the radical, ultimately affecting its ESR spectrum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。